3-Isocyanatopropyl 2-methylprop-2-enoate

Description

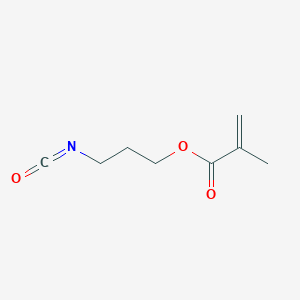

Structure

2D Structure

3D Structure

Properties

CAS No. |

86241-25-0 |

|---|---|

Molecular Formula |

C8H11NO3 |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

3-isocyanatopropyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C8H11NO3/c1-7(2)8(11)12-5-3-4-9-6-10/h1,3-5H2,2H3 |

InChI Key |

HVQPNKXSWMVRDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCCCN=C=O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3 Isocyanatopropyl 2 Methylprop 2 Enoate

Precursor Synthesis and Purification Strategies

The primary precursor for the synthesis of 3-Isocyanatopropyl 2-methylprop-2-enoate is typically 3-aminopropyl 2-methylprop-2-enoate. The synthesis of this amino-functional monomer can be achieved through several routes, most commonly via the esterification of methacrylic acid or transesterification of an alkyl methacrylate (B99206) (like methyl methacrylate) with 3-amino-1-propanol.

Once the precursor is synthesized, purification is critical to ensure high yields and prevent side reactions in the subsequent isocyanation step. Common purification techniques include:

Vacuum Distillation: To remove unreacted starting materials and byproducts. This must be performed carefully at low temperatures and in the presence of a polymerization inhibitor (e.g., hydroquinone) to prevent the thermal polymerization of the methacrylate group.

Solvent Extraction: To remove impurities based on their differential solubility.

Chromatography: For achieving very high purity on a smaller scale.

Purification of the final isocyanate-functionalized product presents further challenges due to the high reactivity of the isocyanate group, which is susceptible to hydrolysis and can react with any protic species. Therefore, all reagents and equipment must be scrupulously dried, and the final purification is typically limited to methods like distillation under high vacuum and in an inert atmosphere.

Classical and Contemporary Synthesis Routes for Isocyanate-Functional Acrylates

The conversion of the amine precursor to the target isocyanate can be accomplished through several established methods, which are broadly categorized into phosgene (B1210022) and non-phosgene routes.

Phosgenation: The traditional and most widely used industrial method for producing isocyanates is the reaction of a primary amine with phosgene (COCl₂). mdpi.com This process is typically carried out in two stages in an inert solvent. google.com First, the amine reacts with phosgene at low temperatures to form a carbamoyl (B1232498) chloride intermediate. google.com In the second stage, the temperature is raised to induce dehydrochlorination, yielding the isocyanate and hydrogen chloride (HCl) as a byproduct. google.com While effective, this method involves the use of highly toxic phosgene and produces corrosive HCl, prompting the development of safer alternatives. acs.orgresearchgate.net

Non-Phosgene Approaches: Growing environmental and safety concerns have driven significant research into non-phosgene routes. acs.orgresearchgate.net These methods avoid the use of phosgene by employing alternative carbonylating agents. Key non-phosgene strategies include:

Reaction with Dimethyl Carbonate (DMC): The amine precursor can be reacted with DMC to form a methyl carbamate (B1207046) intermediate, which is then thermally decomposed to produce the isocyanate. researchgate.net

Reaction with Urea (B33335): Urea can react with amines in the presence of an alcohol to form a carbamate, which is subsequently pyrolyzed. nih.gov The byproducts are alcohol and ammonia, which can be recycled, making this a potentially "zero-emission" process. nih.gov

Rearrangement Reactions: Methods like the Curtius, Hofmann, or Lossen rearrangements can convert carboxylic acid derivatives into isocyanates. rsc.orgorganic-chemistry.org For example, a propyl amine precursor could theoretically be synthesized via a route where a corresponding carboxylic acid is converted to an acyl azide (B81097) and then thermally rearranged (Curtius rearrangement) to the isocyanate. rsc.org However, these routes often involve hazardous intermediates like azides. rsc.org

The thermal decomposition (pyrolysis or "cracking") of carbamates is the cornerstone of many non-phosgene isocyanate synthesis pathways. mdpi.comnih.gov This approach is a two-step process:

Carbamate Formation: An N-substituted carbamate is synthesized from the corresponding amine (in this case, 3-aminopropyl 2-methylprop-2-enoate) and a carbonylating agent like dimethyl carbonate or urea. researchgate.netnih.gov

Thermal Decomposition: The resulting carbamate is heated, typically at temperatures between 250 and 600°C in the gas phase or at lower temperatures in a high-boiling solvent, to yield the desired isocyanate and an alcohol. mdpi.comgoogle.com

This decomposition is a reversible endothermic reaction, meaning it requires heat and the equilibrium must be shifted towards the products by continuously removing the isocyanate or the alcohol byproduct to achieve high yields. nih.gov The primary advantage of this method is its avoidance of phosgene, making it an environmentally benign and safer alternative. researchgate.net

To improve process efficiency, one-pot or one-step systems have been developed. In such a process for an aliphatic diisocyanate, a diamine is reacted with a reagent like diphenyl carbonate in a high-boiling solvent. researchgate.net The reaction is first conducted at a lower temperature to facilitate the formation of the biscarbamate, and then the temperature is raised in the same reaction vessel to induce thermolysis, yielding the diisocyanate directly without isolating the intermediate. researchgate.net This approach reduces handling steps and waste, presenting a more streamlined and "green" manufacturing process. researchgate.net

Catalytic Systems in Monomer Synthesis

Catalysis plays a crucial role in improving the efficiency, selectivity, and environmental footprint of isocyanate synthesis, particularly in non-phosgene routes.

| Synthesis Step | Catalyst Type | Function | Examples |

| Carbamate Formation (from DMC) | Lewis Acids, Basic Catalysts | To activate the amine or carbonate for nucleophilic attack. | Zinc acetate, Lead(II) acetate, Y(NO₃)₃·6H₂O. researchgate.net |

| Carbamate Formation (from Urea) | Metal Oxides | To facilitate the reaction between the amine, urea, and alcohol. | TiO₂-Cr₂O₃/SiO₂. researchgate.net |

| Carbamate Pyrolysis | Metal Catalysts (Single-component) | To lower the decomposition temperature and increase the reaction rate, minimizing side reactions. | Zinc-based catalysts are noted for high activity and cost-effectiveness. nih.gov |

| Carbamate Pyrolysis | Composite Catalysts | To enhance yield and stability by adjusting the active metal composition. | Bimetallic systems (e.g., Fe–Cu). nih.gov |

While the traditional phosgenation process is very rapid and may not require catalysis, modern non-phosgene methods heavily rely on catalyst development to be economically viable. google.comnih.gov

Mechanistic Investigations of Isocyanatopropyl Methacrylate Formation

Understanding the reaction mechanisms is fundamental to optimizing the synthesis of this compound and minimizing the formation of unwanted byproducts.

Phosgenation Mechanism: The reaction proceeds through a well-established pathway. The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion to form a carbamoyl chloride. Subsequent heating in the presence of a base or with excess phosgene removes the remaining proton and the second chloride ion (as HCl), resulting in the formation of the isocyanate group.

Carbamate Pyrolysis Mechanism: The thermal decomposition of a carbamate to an isocyanate and an alcohol is a reversible elimination reaction. The process is endothermic and is believed to proceed through a concerted or stepwise mechanism involving the breaking of the C-O and N-H bonds. The key challenge in this process is preventing side reactions. The highly reactive isocyanate product can react with the starting carbamate to form allophanates or with another amine molecule (if present from incomplete conversion) to form ureas, reducing the final yield. nih.gov Effective reactor design and rapid removal of the product are therefore essential to maximize efficiency. mdpi.comnih.gov

Analytical Characterization Techniques for Monomer Structural Elucidation and Purity Assessment

The confirmation of the chemical structure and the determination of the purity of this compound are paramount for its effective application. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Methods (e.g., FTIR, NMR) for Confirmation

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of this compound, the most characteristic absorption band is that of the isocyanate group (-N=C=O). This appears as a strong, sharp peak in the region of 2250-2275 cm⁻¹. The presence of the methacrylate group is confirmed by several peaks, including the carbonyl (C=O) stretching vibration of the ester at approximately 1720-1740 cm⁻¹, the C=C stretching vibration of the alkene at around 1630-1640 cm⁻¹, and the C-O stretching vibrations of the ester group in the 1100-1300 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule, allowing for a complete structural assignment.

For this compound, the expected ¹H NMR signals would include:

Two distinct signals for the vinyl protons of the methacrylate group, typically in the range of 5.5-6.5 ppm.

A signal for the methyl group attached to the double bond, appearing as a singlet around 1.9 ppm.

A triplet for the methylene (B1212753) group adjacent to the oxygen atom of the ester (-O-CH₂-) at approximately 4.2 ppm.

A triplet for the methylene group adjacent to the isocyanate group (-NCO-CH₂-) around 3.3 ppm.

A multiplet for the central methylene group of the propyl chain (-CH₂-CH₂-CH₂-) in the region of 1.8-2.0 ppm.

The ¹³C NMR spectrum would further confirm the structure with characteristic chemical shifts for the carbonyl carbon of the ester, the carbons of the double bond, the isocyanate carbon, and the carbons of the propyl chain.

| Functional Group | **FTIR Absorption Band (cm⁻¹) ** | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Isocyanate (-N=C=O) | 2250-2275 (strong, sharp) | - | ~121-125 |

| Ester Carbonyl (C=O) | 1720-1740 | - | ~167 |

| Alkene (C=C) | 1630-1640 | 5.5-6.5 | ~125, ~136 |

| Methyl (-CH₃) | - | ~1.9 | ~18 |

| Methylene (-CH₂-) | - | ~1.8-4.2 | ~28, ~41, ~63 |

Interactive Data Table: Spectroscopic Data for this compound

Chromatographic Techniques for Monomer Purification

To ensure the high purity of this compound, which is critical for polymerization and material performance, chromatographic techniques are employed.

Distillation: Vacuum distillation is a common method for purifying isocyanates, which can be thermally sensitive. By reducing the pressure, the boiling point of the compound is lowered, minimizing the risk of thermal degradation or polymerization. This technique is effective in separating the desired monomer from starting materials, solvents, and by-products with different volatilities.

Column Chromatography: For laboratory-scale purification and to remove non-volatile impurities, column chromatography is a valuable technique. A suitable stationary phase, such as silica (B1680970) gel, and an appropriate eluent system are chosen to separate the target monomer from impurities based on their differential adsorption and polarity. The progress of the separation is typically monitored by thin-layer chromatography (TLC).

Gas Chromatography (GC): Gas chromatography is a powerful analytical tool for assessing the purity of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it not only provides a quantitative measure of purity but also helps in identifying any residual impurities by their mass spectra.

| Technique | Principle of Separation | Application in Purification/Analysis |

| Vacuum Distillation | Difference in boiling points under reduced pressure. | Primary purification to remove volatile impurities and unreacted starting materials. |

| Column Chromatography | Differential adsorption of components onto a stationary phase. | High-purity separation, removal of non-volatile by-products. |

| Gas Chromatography (GC) | Partitioning of components between a stationary phase and a mobile gas phase. | Purity assessment and quantitative analysis of the final product. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by GC followed by mass-based detection and identification. | Identification of trace impurities and structural confirmation. |

Interactive Data Table: Chromatographic Techniques for this compound

Homopolymerization Studies of 3 Isocyanatopropyl 2 Methylprop 2 Enoate

Free Radical Polymerization of the Methacrylate (B99206) Moiety

Conventional free radical polymerization is a widely utilized method for polymer synthesis due to its robustness and compatibility with a broad range of monomers. google.com For 3-isocyanatopropyl 2-methylprop-2-enoate, this process involves the initiation, propagation, and termination of polymer chains via free radical intermediates, targeting the carbon-carbon double bond of the methacrylate group. A critical consideration in this process is the preservation of the pendant isocyanate group, which is susceptible to reaction with certain functional groups and moisture.

Kinetic Analysis of Homopolymerization Rate and Conversion

The kinetics of free radical polymerization are typically characterized by monitoring the monomer conversion over time. The rate of polymerization (Rp) is dependent on the concentrations of the monomer ([M]) and the initiator ([I]), as described by the general rate equation:

Rp = kp[M][M•] = kpM¹ᐟ²

where kp is the propagation rate constant, kt is the termination rate constant, kd is the initiator decomposition rate constant, and f is the initiator efficiency. escholarship.org

For methacrylates, the polymerization is characterized by an initial induction period, followed by a period of rapid polymerization, and finally a decrease in rate as the monomer is consumed and viscosity increases, which can lead to diffusion-controlled termination (the gel effect). ripublication.com The conversion of the monomer can be followed using techniques such as Fourier-transform infrared (FTIR) spectroscopy, by monitoring the disappearance of the C=C bond absorption peak, or by gravimetry after precipitation of the polymer. escholarship.org

While specific kinetic data for the homopolymerization of this compound is not extensively reported in peer-reviewed literature, the general kinetic behavior is expected to be similar to that of other alkyl methacrylates. However, the bulky and polar nature of the 3-isocyanatopropyl group may influence the propagation and termination rate constants.

Influence of Solvent and Temperature on Polymerization Progression

Both solvent and temperature have a significant impact on the progression of free radical polymerization.

Solvent: The choice of solvent is critical, especially for a reactive monomer like this compound. The solvent must be inert to the isocyanate group. Protic solvents such as alcohols and water are unsuitable as they will react with the isocyanate. Suitable solvents include anhydrous aromatic hydrocarbons (e.g., toluene (B28343), xylene), ketones (e.g., methyl ethyl ketone), and esters (e.g., ethyl acetate). researchgate.netcmu.edu

The solvent can also influence the polymerization kinetics through viscosity effects and by affecting the conformation of the growing polymer chain. researchgate.net In some cases, the solvent can participate in chain transfer reactions, which would limit the achievable molecular weight. The polarity of the solvent can also play a role in the solubility of the monomer and the resulting polymer, which can affect the homogeneity of the reaction mixture and the polymerization kinetics. cmu.edu

Controlled/Living Radical Polymerization (CRP) Techniques

Controlled/living radical polymerization (CRP) techniques offer significant advantages over conventional free radical polymerization, including the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures such as block copolymers. sigmaaldrich.com These methods rely on establishing a dynamic equilibrium between a small population of active propagating radicals and a large population of dormant species.

Atom Transfer Radical Polymerization (ATRP) of this compound

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that employs a transition metal catalyst (commonly copper-based) to reversibly activate and deactivate the growing polymer chains. mdpi.comnih.gov The process involves the reversible transfer of a halogen atom between the catalyst and the dormant polymer chain.

For the ATRP of a methacrylate monomer, the general mechanism involves a catalyst complex (e.g., Cu(I)Br/ligand) that abstracts a halogen from an initiator (R-X) to form a radical (R•) and the oxidized catalyst (e.g., X-Cu(II)Br/ligand). The radical then propagates by adding monomer units. The propagating radical can be deactivated by reacting with the higher oxidation state catalyst complex, reforming a dormant species and the reduced catalyst. mdpi.com

The successful ATRP of this compound would require careful selection of the catalyst system and reaction conditions to be compatible with the isocyanate group. The ligands used to solubilize and tune the reactivity of the copper catalyst, such as bipyridine derivatives or multidentate amines, should not react with the isocyanate. The polymerization would need to be conducted under strictly anhydrous conditions.

Table 2: Typical Components for ATRP of Methacrylates

| Component | Example | Role |

|---|---|---|

| Monomer | Methyl Methacrylate | Building block of the polymer |

| Initiator | Ethyl α-bromoisobutyrate | Source of the initial radical and the dormant chain end |

| Catalyst | Copper(I) Bromide (CuBr) | Reversible activation of the dormant chain |

| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Solubilizes the copper salt and tunes its reactivity |

While specific studies on the ATRP of this compound are scarce, the general principles established for other functional methacrylates suggest that a well-controlled polymerization should be achievable with appropriate optimization of the catalyst system and reaction conditions. mdpi.com

Nitroxide-Mediated Polymerization (NMP) Strategies

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions. The control in NMP is achieved through the reversible termination of growing polymer chains by a stable nitroxide radical.

For the NMP of a reactive monomer like this compound, several strategies would need to be considered to overcome the challenges posed by the isocyanate functionality. The high reactivity of the isocyanate group towards nucleophiles, including water and alcohols, and its potential to react at elevated temperatures, requires careful selection of polymerization conditions and reagents.

Key Considerations for NMP of this compound:

Choice of Nitroxide: The selection of the nitroxide is critical. For methacrylate polymerization, second-generation nitroxides such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1) are generally more effective than traditional nitroxides like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). The choice would depend on the desired polymerization temperature and the need to minimize side reactions involving the isocyanate group.

Initiator System: A suitable initiating system, often an alkoxyamine initiator, would be required. The initiator's decomposition temperature should be compatible with the stability of the isocyanate monomer.

Temperature Control: NMP of methacrylates often requires elevated temperatures (typically >100 °C). However, high temperatures can promote side reactions of the isocyanate group, such as self-polymerization or reaction with other species. Therefore, optimizing the temperature to achieve a controlled polymerization without degrading the monomer is a critical challenge.

Protecting Group Strategy: To circumvent the high reactivity of the isocyanate group, a common strategy is the use of "blocked isocyanates". The isocyanate functionality is temporarily protected with a blocking agent, and the polymerization of the methacrylate group is carried out. The protecting group can then be removed post-polymerization to regenerate the reactive isocyanate group. This approach, however, adds extra steps to the synthesis.

While direct NMP of unblocked isocyanate-containing methacrylates is challenging, studies on related systems suggest it might be feasible under strictly anhydrous and carefully controlled temperature conditions.

Investigation of Polymerization in Various Media (Bulk, Solution, Emulsion, Suspension)

The choice of polymerization medium significantly impacts the reaction kinetics, heat transfer, and the final properties of the polymer. For this compound, the presence of the reactive isocyanate group heavily influences the suitability of each medium.

Bulk Polymerization: Bulk polymerization is carried out with only the monomer and an initiator.

Advantages: Produces high-purity polymer and offers high reaction rates.

Challenges for this compound: The high viscosity of the polymerizing medium can lead to difficulties in heat dissipation, potentially causing uncontrolled reactions and broadening of the molecular weight distribution. The increased temperature can also trigger undesirable reactions of the isocyanate group.

Solution Polymerization: In solution polymerization, the monomer and initiator are dissolved in a solvent.

Advantages: Better heat control compared to bulk polymerization, and the viscosity of the reaction mixture is lower.

Challenges for this compound: The solvent must be inert towards the isocyanate group. Protic solvents like alcohols and water are unsuitable. Aprotic, anhydrous solvents such as toluene, dioxane, or N,N-dimethylformamide (DMF) would be necessary. The choice of solvent can also influence the polymerization kinetics.

Emulsion and Suspension Polymerization: These are heterogeneous polymerization techniques where the monomer is dispersed in an immiscible continuous phase, typically water.

Challenges for this compound: The high reactivity of the isocyanate group with water is a major obstacle. Direct emulsion or suspension polymerization of the unblocked monomer is generally not feasible as the isocyanate groups would rapidly hydrolyze to form amines, leading to cross-linking and insoluble polymer. However, a patent on the emulsion copolymerization of an unblocked isocyanate-containing monomer suggests that under specific conditions (e.g., use of specific surfactants and initiators), the reaction at the oil-water interface might be controlled to some extent. A more viable approach would be to use a blocked isocyanate version of the monomer for polymerization in aqueous media.

A comparative overview of the potential polymerization media is presented in the table below.

| Polymerization Medium | Suitability for this compound | Key Considerations |

| Bulk | Potentially feasible with strict temperature control. | High viscosity, poor heat dissipation, potential for isocyanate side reactions. |

| Solution | Feasible with anhydrous, aprotic solvents. | Solvent must be inert to isocyanate groups. |

| Emulsion | Highly challenging for unblocked monomer due to water reactivity. | Requires protection of the isocyanate group (blocking) or specialized techniques. |

| Suspension | Highly challenging for unblocked monomer due to water reactivity. | Requires protection of the isocyanate group (blocking) or specialized techniques. |

Mechanistic Insights into the Polymerization Process and Chain Growth

The polymerization of this compound proceeds via a free-radical chain-growth mechanism. The process can be divided into three main stages: initiation, propagation, and termination. In a controlled radical polymerization like NMP, the termination step is reversible, allowing for the "living" nature of the polymerization.

Initiation: The polymerization is initiated by radicals generated from the decomposition of an initiator. These radicals add to the double bond of the methacrylate monomer, forming an active chain end.

Reversible Termination (in NMP): The growing macroradical can be reversibly capped by a nitroxide radical. This forms a dormant alkoxyamine species. The equilibrium between the active (propagating) and dormant species is crucial for controlling the polymerization. The presence of the isocyanate group is not expected to directly interfere with the radical polymerization of the methacrylate double bond, as the isocyanate functionality is generally unreactive towards free radicals. However, the polarity and steric bulk of the isocyanatopropyl side group might influence the reactivity of the monomer.

Studies on the free-radical copolymerization of a similar monomer, 2-isocyanatoethyl methacrylate (IEM), have provided insights into its reactivity. The Alfrey-Price Q-e values, which represent the reactivity and polarity of a monomer, have been determined for IEM. These values can provide an approximation for the reactivity of this compound. For IEM, the reported Q value is 0.89 and the e value is 0.60. The relatively high Q value suggests that the monomer is quite reactive in radical polymerization, while the positive e value indicates that the double bond is electron-deficient.

Chain Transfer: Chain transfer reactions, where the radical activity is transferred to another molecule (monomer, solvent, or polymer), can also occur and will affect the molecular weight of the resulting polymer. The presence of the propyl chain in this compound could potentially participate in chain transfer reactions, although this is generally less significant for methacrylates compared to acrylates.

Potential Side Reactions: The primary mechanistic challenge in the polymerization of this monomer is the prevention of side reactions involving the isocyanate group. These can include:

Reaction with impurities: Any trace amounts of water, alcohols, or amines in the reaction system can react with the isocyanate groups.

Thermal degradation: At elevated temperatures, isocyanates can undergo self-polymerization or other degradation reactions.

A simplified schematic of the NMP chain growth process for a generic methacrylate is shown below, which would be analogous for this compound, assuming the isocyanate group remains inert during the polymerization.

| Stage | Description |

| Initiation | A radical initiator generates primary radicals which react with the monomer to start a polymer chain. |

| Propagation | The polymer chain grows by the sequential addition of monomer units. |

| Reversible Termination | A nitroxide radical reversibly caps (B75204) the growing polymer chain, establishing an equilibrium between active and dormant species. |

Copolymerization Principles and Microstructure Control with 3 Isocyanatopropyl 2 Methylprop 2 Enoate

Reactivity Ratios in Copolymerization Systems

The behavior of monomers in a copolymerization reaction is described by their reactivity ratios, which quantify the tendency of a growing polymer chain ending in one monomer to add the same or the other monomer. For a binary copolymerization system involving monomer 1 and monomer 2, the reactivity ratios, r₁ and r₂, are defined as the ratio of the rate constant for a propagating chain ending in monomer 1 adding another monomer 1 (k₁₁) to the rate constant for it adding monomer 2 (k₁₂), and similarly for a chain ending in monomer 2.

Determination of Monomer Reactivity Ratios (e.g., Fineman-Rose, Kelen-Tudos Methods)

To understand the copolymerization behavior of 3-Isocyanatopropyl 2-methylprop-2-enoate (IEM), it is crucial to determine its reactivity ratios with various comonomers. Several methods are employed for this purpose, with the Fineman-Rose and Kelen-Tudos methods being two of the most common graphical techniques. scielo.org These methods rely on analyzing the composition of the copolymer formed at low monomer conversions from a series of reactions with different initial monomer feed ratios.

The Fineman-Rose method utilizes the following linear equation:

G = H * r₁ - r₂

where:

G is a function of the molar ratios of the monomers in the feed (f) and in the copolymer (F).

H is another function of these molar ratios.

r₁ and r₂ are the reactivity ratios.

By plotting G against H, a straight line is obtained, from which r₁ can be determined from the slope and r₂ from the intercept. scielo.orgrsc.org

The Kelen-Tudos method is a modification of the Fineman-Rose method that aims to provide a more even distribution of data points and reduce potential bias. scielo.orgrsc.org This method introduces an arbitrary constant (α) and plots η against ξ, where:

η = (r₁ + r₂/α) * ξ - r₂/α

η and ξ are functions of G, H, and α.

A linear plot of η versus ξ allows for the determination of r₁ and r₂ from the intercepts at ξ = 1 and ξ = 0, respectively. rsc.org

While specific reactivity ratios for this compound with a wide range of comonomers are not extensively tabulated in publicly available literature, the application of these methods is standard practice in polymer science to characterize such systems. For illustrative purposes, a hypothetical dataset and the resulting Fineman-Rose plot are presented below.

**Hypothetical Copolymerization Data for IEM (M₁) and a Comonomer (M₂) **

| Feed Mole Fraction of IEM (f₁) | Copolymer Mole Fraction of IEM (F₁) |

| 0.1 | 0.15 |

| 0.3 | 0.38 |

| 0.5 | 0.55 |

| 0.7 | 0.72 |

| 0.9 | 0.91 |

Impact of Comonomer Structure on Relative Reactivities

The structure of the comonomer has a significant impact on its relative reactivity with this compound. Factors such as steric hindrance, electronic effects, and the ability to form intermolecular interactions can all influence the rate at which a comonomer is incorporated into the growing polymer chain.

For instance, in the copolymerization of isocyanate-bearing monomers, it has been observed that the structure of the isocyanate group and its proximity to the polymerizable double bond can affect reactivity. A study involving the copolymerization of 2-isocyanatoethyl methacrylate (B99206) (IEM) and dimethyl meta-isopropenyl benzyl (B1604629) isocyanate (TMI) with methyl methacrylate (MMA) and styrene, respectively, found that IEM was incorporated into the polymer at a faster rate than TMI. researchgate.net This suggests that the less hindered isocyanate group in IEM is more reactive. researchgate.net

Furthermore, in the copolymerization of IEM with hydroxyethyl (B10761427) acrylate (B77674) (HEA), it was found that the methacrylate group of IEM is consumed faster than the acrylate group of HEA. abstractarchives.com This difference in reactivity is attributed to the inherent reactivity differences between methacrylates and acrylates, where methacrylates are generally more reactive in radical polymerization.

The polarity and steric bulk of the comonomer's side group also play a crucial role. For example, copolymerization of ethylene (B1197577) with α-olefins of varying chain lengths has shown that longer-chain comonomers can exhibit lower incorporation rates due to increased steric hindrance at the catalyst's active site. nih.gov Similarly, the electronic nature of the comonomer's substituent can influence the reactivity of the double bond, with electron-withdrawing groups generally increasing reactivity towards radical attack.

Synthesis of Statistical Copolymers

Statistical copolymers are formed when two or more monomers are polymerized simultaneously, resulting in a polymer chain with a random distribution of monomer units. The synthesis of statistical copolymers containing this compound allows for the incorporation of its reactive isocyanate functionality along the polymer backbone, enabling subsequent modification and crosslinking reactions.

Control over Monomer Sequence Distribution along the Polymer Chain

The monomer sequence distribution in a statistical copolymer is primarily governed by the monomer reactivity ratios (r₁ and r₂). sapub.org The product of the reactivity ratios (r₁r₂), provides insight into the arrangement of monomers along the polymer chain:

r₁r₂ ≈ 1: An ideal copolymerization where the monomers are randomly distributed.

r₁r₂ < 1: A tendency towards alternation of the monomer units.

r₁r₂ > 1: A tendency towards block-like structures of both monomers.

By carefully selecting the comonomer and the polymerization conditions, it is possible to control the monomer sequence distribution. For example, in the free-radical initiated copolymerization of methyl methacrylate (MMA) and 2-ethoxyethyl methacrylate (2-EOEMA), the reactivity ratios were found to be r₁=0.8436 and r₂=0.7751, with an r₁r₂ product of 0.6614, indicating the formation of a random copolymer with a slight tendency towards alternation. sapub.org

The distribution of monomer sequences can be statistically calculated using the reactivity ratios. sapub.org For a given copolymer composition, the probability of finding a sequence of 'n' identical monomer units can be determined, providing a more detailed understanding of the copolymer's microstructure.

Compositional Heterogeneity Analysis in Copolymers

Compositional heterogeneity in copolymers refers to the variation in the chemical composition among different polymer chains and along a single polymer chain. This heterogeneity can arise from factors such as differences in monomer reactivity and changes in the monomer feed composition during the polymerization process.

Several techniques can be used to analyze the compositional heterogeneity of copolymers. Size-exclusion chromatography (SEC) coupled with multiple detectors, such as a refractive index detector and a UV-Vis detector, can provide information on both the molecular weight distribution and the chemical composition distribution. nih.gov By calibrating the detector responses, it is possible to determine the composition of the copolymer as a function of its molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for characterizing the microstructure of copolymers. High-resolution NMR can provide detailed information about the sequence distribution of monomers at the triad (B1167595) and even pentad level. doi.org This allows for a quantitative analysis of the randomness or blockiness of the copolymer.

Block and Graft Copolymer Architectures

Beyond statistical copolymers, this compound can be incorporated into more complex polymer architectures such as block and graft copolymers. These structures offer unique properties arising from the microphase separation of the different polymer segments.

Block Copolymers consist of two or more long sequences (blocks) of different monomers. The synthesis of block copolymers containing isocyanate functionalities can be achieved through controlled/living polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP). mdpi.comresearchgate.net For example, a well-defined block copolymer can be synthesized by the sequential addition of monomers, where one monomer is polymerized to form the first block, followed by the addition and polymerization of the second monomer to form the second block. mdpi.com

Graft Copolymers are composed of a main polymer chain (backbone) with one or more side chains (grafts) of a different chemical composition. nih.gov There are three main strategies for synthesizing graft copolymers:

"Grafting-from": Initiating sites are created along a polymer backbone, from which the side chains are grown. nih.gov

"Grafting-to": Pre-synthesized polymer chains with reactive end groups are attached to a polymer backbone with complementary functional groups. nih.gov

"Grafting-through" (or macromonomer method): A macromonomer (a polymer chain with a polymerizable end group) is copolymerized with another monomer to form a graft copolymer. nih.gov

The reactive isocyanate group of this compound makes it a versatile monomer for creating graft copolymers. For instance, a polymer backbone containing hydroxyl or amine groups can be reacted with IEM to create a "grafting-to" copolymer. Alternatively, IEM can be copolymerized with other monomers to form a statistical copolymer, and the pendant isocyanate groups can then be used to initiate the "grafting-from" polymerization of another monomer.

Sequential Polymerization Strategies for Diblock and Triblock Copolymers

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked covalently. Their synthesis requires polymerization techniques that proceed with minimal termination or chain transfer, often termed living or controlled polymerizations. Sequential monomer addition is the most direct strategy for constructing block copolymers. researchgate.net

For this compound, this can be approached in two primary ways:

Polymerization of this compound First: A controlled polymerization of the methacrylate group of this compound is initiated. Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are suitable as they proceed under conditions that preserve the integrity of the pendant isocyanate groups. researchgate.net Once the first monomer is consumed, a second monomer (e.g., styrene, methyl methacrylate) is added to the living polymer chains, initiating its polymerization and forming a well-defined diblock copolymer. This can be extended by adding a third monomer to create a triblock copolymer.

Polymerization of this compound Second: A different monomer, such as an alkyl methacrylate, is polymerized first under living anionic conditions. researchgate.net After this monomer is consumed, this compound is introduced to the reaction, initiating its polymerization from the active chain ends of the first block. This sequence is particularly useful when the polymerization conditions for the first monomer are incompatible with the isocyanate group.

The synthesis of well-defined block copolymers of n-hexyl isocyanate and 3-(triethoxysilyl)propyl isocyanate has been successfully achieved by the sequential addition of monomers, demonstrating the viability of this strategy for isocyanate-containing polymers. mdpi.com This principle is directly applicable to this compound, where the methacrylate group would be polymerized instead of another isocyanate.

Multi-Mechanism Polymerization Approaches for Complex Architectures

The presence of two chemically distinct reactive groups in this compound makes it an ideal candidate for multi-mechanism polymerization, a powerful strategy to combine different classes of monomers into a single macromolecule. chemrxiv.org This involves combining disparate polymerization methods, such as radical and anionic polymerizations, by transforming the active propagating species. chemrxiv.org

A common approach is the "site transformation" technique. usm.edu For this compound, this could involve:

Step 1: Radical Polymerization. The methacrylate group is polymerized using a controlled radical technique like RAFT. This yields a well-defined polymer with pendant isocyanate groups along the backbone. researchgate.net

Step 2: Post-Polymerization Modification/Grafting. The highly reactive isocyanate groups on this initial polymer can then be used in subsequent reactions. For example, they can react with hydroxyl-terminated polymers (like polyethylene (B3416737) glycol) or amine-terminated polymers to form graft or brush copolymers. This second step is not a chain-growth polymerization but a coupling reaction that links different polymer chains together.

This orthogonality allows for the synthesis of complex structures that are inaccessible through single-mechanism sequential addition. For instance, a challenging sequential block copolymerization involving a vinyl-type monomer and a heterocycle can be achieved by leveraging initiators that can facilitate both polymerization types. nih.gov Similarly, the isocyanate functionality on a pre-formed polymer can be used to initiate a ring-opening polymerization of lactones or other cyclic monomers, effectively switching the polymerization mechanism to create novel block architectures.

Mechanisms of Copolymerization: Radical, Cationic, Anionic (Exploratory for Isocyanate Functionality)

The choice of polymerization mechanism is critical as it dictates which functional group on the this compound monomer reacts and determines the characteristics of the resulting polymer.

Radical Copolymerization: This is the most common and straightforward method for polymerizing the methacrylate group of this compound. The isocyanate group is typically inert under free-radical conditions. usm.edu This allows for the synthesis of copolymers where the isocyanate moiety is preserved as a pendant functional group along the polymer chain. Controlled radical polymerization techniques, such as RAFT, are particularly effective as they allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions, while keeping the valuable isocyanate group available for subsequent "click" type reactions. researchgate.netusm.edu

Anionic Copolymerization: Anionic polymerization presents a more complex scenario due to the potential for both the methacrylate and isocyanate groups to react.

Methacrylate Group: Methacrylate esters can undergo anionic polymerization, often in a living manner, which allows for excellent control over the polymer structure. cmu.educiac.jl.cn However, the process is sensitive to impurities and side reactions, such as a nucleophilic attack on the ester's carbonyl group. cmu.edu

Isocyanate Group: Isocyanates are also known to undergo anionic polymerization, proceeding via the N=C double bond. mdpi.com

Achieving selectivity is the primary challenge. The choice of initiator, solvent, and temperature is crucial to direct the polymerization to a single functional group. For example, using a bulky, less nucleophilic initiator at low temperatures might favor the polymerization of the more sterically accessible methacrylate double bond while minimizing reactions with the isocyanate. Conversely, specific organometallic catalysts could potentially favor the polymerization of the isocyanate group.

Cationic Copolymerization: Cationic polymerization of this compound is considered exploratory and challenging. While the methacrylate double bond can be polymerized cationically, the process is generally less controlled than radical or anionic methods. youtube.com Furthermore, the isocyanate group is expected to interfere significantly. The lone pairs of electrons on the nitrogen and oxygen atoms of the isocyanate group can act as Lewis bases, reacting with and neutralizing the cationic propagating centers or the acidic initiator, thereby inhibiting or terminating the polymerization. youtube.com

Molecular Weight Control and Distribution in Copolymerization

Control over molecular weight (Mn) and its distribution, or dispersity (Đ), is fundamental to tailoring the final properties of a polymer. The method of control is intrinsically linked to the chosen polymerization mechanism.

For copolymers made with this compound, molecular weight can be controlled as follows:

Conventional Free-Radical Polymerization: In this case, molecular weight is primarily controlled by adjusting the concentration of the initiator and monomer, or by adding a chain transfer agent (CTA). researchgate.net While effective at reducing the average molecular weight, this approach typically results in polymers with a broad molecular weight distribution (high Đ, often >1.5). researchgate.net

Controlled Radical Polymerization (CRP): Techniques like RAFT and Atom Transfer Radical Polymerization (ATRP) provide excellent control over polymer growth. The molecular weight is determined by the ratio of the concentration of consumed monomer to the concentration of the CRP agent. This allows for the synthesis of polymers with predictable Mn and very low dispersity (Đ typically between 1.05 and 1.3). nih.gov This precision is vital for creating well-defined block copolymers and other complex architectures.

Living Anionic Polymerization: When conditions are optimized for the anionic polymerization of the methacrylate group, this method offers unparalleled control. The polymerization proceeds without a formal termination step. youtube.com The number-average molecular weight is directly determined by the molar ratio of monomer to initiator, and the resulting polymers have very narrow molecular weight distributions (Đ < 1.1).

The following table summarizes the key aspects of these polymerization mechanisms for this compound.

| Polymerization Mechanism | Primary Target Group | Molecular Weight (Mn) Control | Dispersity (Đ) | Isocyanate Group Preservation |

| Conventional Free Radical | Methacrylate | Initiator/CTA concentration | High (>1.5) | Excellent |

| Controlled Radical (RAFT/ATRP) | Methacrylate | [Monomer]/[CTA] ratio | Low (1.05 - 1.3) | Excellent |

| Living Anionic | Methacrylate (selective) | [Monomer]/[Initiator] ratio | Very Low (<1.1) | Good (under specific conditions) |

Chemical Modification and Post Polymerization Reactions of 3 Isocyanatopropyl 2 Methylprop 2 Enoate Polymers

Reactivity of the Pendant Isocyanate Functionality on Polymer Chains

The isocyanate group (-N=C=O) is a highly electrophilic moiety, making it susceptible to nucleophilic attack from compounds containing active hydrogen atoms. In polymers of 3-isocyanatopropyl 2-methylprop-2-enoate, this pendant group serves as a reactive handle for various chemical transformations.

Urethane (B1682113) Formation via Reaction with Hydroxyl Groups (e.g., Polyols)

The reaction between the pendant isocyanate groups and hydroxyl (-OH) groups, typically from polyols, results in the formation of urethane linkages. This reaction is fundamental to the formation of polyurethane networks from these functional polymers. The general reaction is as follows:

Polymer-NCO + R-OH → Polymer-NH-CO-O-R

The rate of this reaction is influenced by several factors, including the steric hindrance around the hydroxyl group, the polarity of the solvent, and the presence of catalysts. Common catalysts for urethane formation include tertiary amines and organotin compounds like dibutyltin dilaurate.

Table 1: Illustrative Reaction Conditions for Urethane Formation

This table is a representative example based on typical polyurethane chemistry and may not reflect specific experimental data for poly(this compound).

| Reactant (Hydroxyl Source) | Catalyst | Solvent | Temperature (°C) | Reaction Time |

| Poly(ethylene glycol) | Dibutyltin dilaurate | Toluene (B28343) | 60-80 | 2-6 hours |

| 1,4-Butanediol | Triethylamine | Tetrahydrofuran | 25-50 | 4-8 hours |

| Castor Oil | Stannous octoate | - (Bulk) | 80-100 | 1-3 hours |

Urea (B33335) Formation via Reaction with Amine Groups

Pendant isocyanate groups readily react with primary and secondary amines to form urea linkages. This reaction is generally faster than the reaction with hydroxyl groups and typically does not require a catalyst. The formation of polyurea networks through this reaction imparts distinct properties to the material, such as improved thermal stability and mechanical strength. tytan.com

Polymer-NCO + R-NH₂ → Polymer-NH-CO-NH-R

The high reactivity of the isocyanate group with amines makes this a highly efficient method for crosslinking and functionalization.

Table 2: Relative Reactivity of Isocyanates with Active Hydrogen-Containing Compounds

This table provides a general reactivity trend.

| Nucleophile | Relative Reaction Rate |

| Aliphatic Amine | Very Fast |

| Aromatic Amine | Fast |

| Primary Alcohol | Moderate |

| Water | Slow to Moderate |

| Secondary Alcohol | Slow |

| Phenol | Very Slow |

Reactions with Water for Crosslinking and Property Modification

The reaction of pendant isocyanate groups with water is a critical aspect of moisture-curing systems. This reaction proceeds in two steps: first, the isocyanate reacts with water to form an unstable carbamic acid, which then decomposes to yield a primary amine and carbon dioxide gas. The newly formed amine can then react with another isocyanate group to form a stable urea linkage, leading to crosslinking. researchgate.netthaiscience.info

Step 1: Polymer-NCO + H₂O → [Polymer-NH-COOH] (Carbamic Acid) Step 2: [Polymer-NH-COOH] → Polymer-NH₂ + CO₂ Step 3: Polymer-NCO + Polymer-NH₂ → Polymer-NH-CO-NH-Polymer (Urea Crosslink)

This process is fundamental to the curing of many one-component polyurethane adhesives and coatings that utilize atmospheric moisture to initiate crosslinking. The release of carbon dioxide can also be utilized to create foamed materials.

Crosslinking Mechanisms and Network Formation

Controlled Crosslinking Density and Network Topology

The crosslink density, defined as the number of crosslinks per unit volume, is a critical parameter that dictates the mechanical and thermal properties of the polymer network. A higher crosslink density generally leads to a more rigid material with a higher glass transition temperature (Tg), increased hardness, and improved chemical resistance. icm.edu.plmdpi.com

The crosslinking density can be controlled by several factors:

Stoichiometry: The molar ratio of isocyanate groups to the crosslinking agent (e.g., polyol or diamine) is a primary determinant of the final crosslink density.

Functionality of Reactants: The number of reactive groups on the polymer and the crosslinking agent influences the network structure. For instance, using a tri-functional polyol instead of a diol will result in a more densely crosslinked network.

Reaction Conditions: Temperature, catalyst concentration, and reaction time can affect the extent of the crosslinking reaction and thus the final crosslink density. mdpi.com

By carefully controlling these parameters, it is possible to tailor the network topology to achieve desired material properties, ranging from soft elastomers to rigid thermosets.

Moisture-Curing Systems and Their Kinetics

Moisture-curing systems based on polymers of this compound rely on the reaction with ambient water to form a crosslinked network. The kinetics of this process are complex and are influenced by both the diffusion of water into the polymer matrix and the chemical reaction rate. researchgate.net

The curing process typically begins at the surface exposed to moisture and progresses inward. The rate of curing is dependent on:

Relative Humidity: Higher humidity provides a greater concentration of water, leading to a faster curing rate. researchgate.net

Temperature: Increased temperature accelerates both the diffusion of water and the chemical reaction rates. thaiscience.info

Catalyst: The presence of a catalyst can significantly increase the rate of the isocyanate-water reaction.

Table 3: Factors Influencing Moisture-Curing Kinetics

This table summarizes the general effects of various parameters on the moisture-curing process.

| Parameter | Effect on Curing Rate |

| Increased Relative Humidity | Increases |

| Increased Temperature | Increases |

| Increased Film Thickness | Decreases |

| Presence of Catalyst | Increases |

Functionalization of Polymer Surfaces and Bulk Materials

The presence of highly reactive isocyanate groups on the side chains of poly(this compound) allows for straightforward functionalization of both the surface and the bulk of the material. This reactivity is primarily exploited through nucleophilic addition reactions, where compounds containing active hydrogen atoms, such as amines and alcohols, readily form stable covalent bonds with the isocyanate moiety.

The "grafting-to" approach is a common strategy for modifying the surfaces of materials coated with or composed of poly(this compound). nih.gov This technique involves the attachment of pre-synthesized polymer chains or other molecules with a reactive end group to the isocyanate-functionalized surface. This method allows for precise control over the grafted chain's properties, such as molecular weight and composition.

A key advantage of using polymers with pendant isocyanate groups is the ability to create functional surfaces without altering the bulk properties of the underlying material. nih.gov The reactions are typically efficient and can be carried out under mild conditions, which is crucial for preserving the integrity of both the polymer and the molecule being attached.

Table 1: Examples of Reagents for Surface and Bulk Functionalization of Poly(this compound)

| Reagent Class | Specific Example | Functional Group | Resulting Linkage | Application Area |

| Primary Amines | Butylamine | -NH₂ | Urea | Altering surface wettability, introducing new reactive sites |

| Secondary Amines | Diethylamine | >NH | Urea | Modifying surface energy and adhesion properties |

| Alcohols | Ethanol | -OH | Urethane (Carbamate) | Creating biocompatible coatings, altering solubility |

| Thiols | 1-Butanethiol | -SH | Thiourethane | Introducing antioxidant properties, creating responsive surfaces |

| Water | H₂O | -OH | Urea (via unstable carbamic acid) | Inducing crosslinking through urea formation |

The functionalization is not limited to small molecules. Complex biomolecules, such as proteins and peptides, can also be immobilized on the surface of these polymers. The amine groups present in the lysine residues of proteins can react with the isocyanate groups, leading to the covalent attachment of the biomolecule. This has significant implications for the development of biocompatible materials, biosensors, and materials for tissue engineering.

Derivatization of Polymer Chains for Targeted Applications (e.g., incorporation of silane groups as observed in related compounds)

Beyond surface modification, the derivatization of the polymer chains throughout the bulk of the material allows for the creation of new materials with fundamentally different properties. A particularly important derivatization involves the incorporation of silane groups, which can introduce a variety of useful characteristics, including improved adhesion to inorganic substrates, enhanced thermal stability, and the ability to undergo moisture-curing crosslinking.

While direct polymerization of silane-containing monomers is one route to such materials, post-polymerization modification of a reactive polymer like poly(this compound) offers greater flexibility. diva-portal.org The isocyanate groups can react with aminosilanes or hydroxysilanes to covalently bond the silane functionality to the polymer backbone.

For instance, the reaction with a primary aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), results in the formation of a urea linkage and the incorporation of a triethoxysilane group. These alkoxy groups are hydrolyzable and can condense to form a crosslinked siloxane (Si-O-Si) network upon exposure to moisture. This process is the basis for many room-temperature-vulcanizable (RTV) sealants and adhesives.

Table 2: Research Findings on Silane Derivatization of Isocyanate-Containing Polymers

| Derivatizing Agent | Resulting Functional Group | Key Research Finding | Potential Application |

| (3-Aminopropyl)triethoxysilane (APTES) | Urea and Triethoxysilane | Efficiently grafts silane moieties onto the polymer, enabling moisture-curing crosslinking. | Adhesives, sealants, coatings with improved substrate adhesion. |

| N-(3-(Trimethoxysilyl)propyl)aniline | Urea and Trimethoxysilane | Allows for the introduction of aromatic and silane functionalities, potentially enhancing thermal stability. | High-performance composites, materials for electronic applications. |

| 3-Isocyanatopropyltriethoxysilane (as a crosslinker) | Urethane/Urea and Triethoxysilane | Can be used to crosslink polymers containing active hydrogens, with the silane groups providing a secondary curing mechanism. | Dual-cure systems, hybrid organic-inorganic materials. |

The incorporation of silane groups can significantly enhance the performance of the polymer in various applications. The ability to form strong covalent bonds with inorganic surfaces like glass, metal, and ceramics makes these modified polymers excellent adhesion promoters in composite materials and coatings. The crosslinked siloxane network can also improve the mechanical properties, such as hardness and modulus, and increase the resistance of the material to solvents and environmental degradation.

Advanced Polymeric Materials Research and Engineering Applications

Development of Hybrid Organic-Inorganic Materials

The synthesis of hybrid materials, which combine the properties of organic polymers with those of inorganic materials at a molecular or nanoscale level, is a rapidly advancing field. 3-Isocyanatopropyl 2-methylprop-2-enoate is a key enabler in this area due to its ability to bridge the interface between these two dissimilar classes of materials.

Interfacial Bonding and Compatibility in Hybrid Systems

A primary challenge in creating organic-inorganic hybrid materials is overcoming the inherent incompatibility between the hydrophilic inorganic phase (e.g., silica (B1680970), metal oxides) and the hydrophobic organic polymer matrix. This often leads to poor interfacial adhesion and phase separation, which compromises the material's properties.

This compound functions as a molecular bridge to address this challenge. The mechanism involves a dual reaction:

The isocyanate group (-NCO) is highly reactive toward active hydrogen atoms present in hydroxyl (-OH) groups on the surfaces of inorganic materials like glass, silica, and metal oxides. This reaction forms a stable, covalent urethane (B1682113) linkage, effectively grafting the molecule onto the inorganic surface.

The methacrylate (B99206) group (H₂C=C(CH₃)CO₂-) is a monomer that can readily participate in free-radical polymerization. This allows it to copolymerize with other organic monomers to form the polymer matrix, integrating it directly into the polymer backbone.

Formation of Interpenetrating Polymer Networks (IPNs) with Enhanced Properties

Interpenetrating Polymer Networks (IPNs) are a class of materials where two or more polymer networks are synthesized in the presence of each other, resulting in a physically entangled structure. IPNs often exhibit synergistic properties that surpass those of the individual polymer components.

The unique structure of this compound makes it an ideal component for forming IPNs. Its two functional groups can participate in different, non-interfering polymerization reactions. For instance:

The methacrylate group can undergo free-radical polymerization to form a cross-linked polymethacrylate (B1205211) network.

The pendant isocyanate groups on this network remain available for a subsequent reaction. A second monomer or polymer containing hydroxyl or amine groups (e.g., a polyol or polyamine) can be introduced, which then reacts with the isocyanate groups to form a second, independent polyurethane or polyurea network that is physically interlocked with the first.

This process allows for the creation of sophisticated network architectures that can precisely tailor the material's mechanical, thermal, and chemical properties.

Functional Coatings and Surface Science

In the field of coatings, performance is largely dictated by adhesion to the substrate and the surface characteristics of the cured film. This compound is utilized as both an adhesion promoter and a surface modifier to enhance coating performance.

Mechanisms of Adhesion Promotion in Polymeric Coatings

Adhesion is a critical factor for the durability and protective function of any coating. specialchem.com The compound enhances adhesion by forming covalent bonds at the coating-substrate interface. caplinq.com The isocyanate group can react with functional groups such as hydroxyls or amines on the substrate surface, creating a strong chemical anchor. google.commdpi.com The methacrylate end of the molecule then copolymerizes with the coating's resin system during the curing process.

This creates a seamless transition from the substrate to the coating, significantly increasing adhesion strength compared to systems relying solely on physical interactions. This is particularly effective on challenging substrates like metals, glass, and certain plastics. The result is a more robust and durable bond that is less susceptible to delamination from environmental stressors.

| Coating System | Adhesion Promoter | Substrate | Adhesion Test (ASTM D3359) | Lap Shear Strength (MPa) |

|---|---|---|---|---|

| Standard Acrylic Enamel | None | Aluminum | 3B | 8.5 |

| Standard Acrylic Enamel | 1.5% this compound | Aluminum | 5B | 17.2 |

| UV-Cured Acrylate (B77674) | None | Glass | 2B | 6.3 |

| UV-Cured Acrylate | 2.0% this compound | Glass | 5B | 15.8 |

Enhancement of Surface Characteristics: Chemical Resistance, Durability, and Hydrophobicity

Incorporating this compound into a coating formulation can significantly improve its surface properties. The formation of strong covalent bonds and the potential for increased cross-link density contribute to a more durable and chemically resistant surface. researchgate.net The tightly-bound network is less permeable to solvents, moisture, and corrosive agents.

Furthermore, the organic propyl chain and the resulting polymer backbone can lower the surface energy of the coating. researchgate.net A lower surface energy typically results in increased hydrophobicity, causing water to bead up and roll off the surface rather than wetting it. This "self-cleaning" effect is highly desirable for outdoor applications and protective coatings. The improved interfacial adhesion also prevents moisture from penetrating underneath the coating, a common cause of corrosion and coating failure. nih.gov

Composite Materials Research and Interfacial Reinforcement

In composite materials, mechanical properties are highly dependent on the efficiency of stress transfer between the polymer matrix and the reinforcing filler (e.g., glass or carbon fibers). mdpi.com A weak interface leads to premature failure under load. This compound acts as a coupling agent to strengthen this critical interfacial region. researchgate.net

The mechanism is analogous to its function in hybrid materials. The isocyanate group bonds to the surface of the reinforcing fibers, which often possess hydroxyl groups. researchgate.net The methacrylate group then copolymerizes with the surrounding polymer matrix during the composite's manufacturing process. vot.pl This creates a strong and stable chemical link between the reinforcement and the matrix. nih.govnih.gov

This enhanced interfacial bonding allows for efficient stress transfer, meaning that loads applied to the matrix are effectively transferred to the much stronger reinforcing fibers. ncsu.edu The result is a composite material with significantly improved mechanical properties, including tensile strength, flexural modulus, and impact resistance.

| Composite System (30% Glass Fiber) | Interfacial Treatment | Flexural Strength (MPa) | Flexural Modulus (GPa) |

|---|---|---|---|

| Polyester Resin / E-Glass Fiber | None (Untreated Fibers) | 210 | 8.5 |

| Polyester Resin / E-Glass Fiber | Fibers treated with this compound | 350 | 12.0 |

| Vinyl Ester Resin / E-Glass Fiber | None (Untreated Fibers) | 280 | 10.2 |

| Vinyl Ester Resin / E-Glass Fiber | Fibers treated with this compound | 450 | 14.5 |

Role as a Coupling Agent in Fiber-Reinforced Polymer Composites

Strategies for Improving Mechanical Properties and Interfacial Adhesion

As no studies have been found detailing its use as a coupling agent, there is consequently no data on its effect on the mechanical properties (e.g., tensile strength, flexural modulus) or interfacial adhesion of composites. It is therefore impossible to create data tables or discuss detailed research findings on strategies involving this specific compound. The literature on improving interfacial adhesion in composites overwhelmingly focuses on silane-based coupling agents. semanticscholar.orgyoutube.com

Polymer Modification and Specialty Resin Systems

Development of Photosensitive Resin Compositions

The structure of this compound, specifically its methacrylate group, makes it highly suitable for use in photosensitive (UV-curable) resin compositions. machinemfg.com The methacrylate group can undergo free-radical polymerization upon exposure to UV light. mdpi.com The isocyanate group could be used to graft the molecule onto a polymer backbone (like a polyol or epoxy) to create a photoreactive oligomer. However, a search of patents and scientific articles did not yield any specific examples or formulations that name "this compound" as a component. google.comgoogle.com The information available is general to methacrylate-based resins and does not provide specific findings for this compound.

Emerging Applications in High-Performance Polymers

Without any baseline of established research or current applications, it is not possible to identify or discuss any "emerging" uses in high-performance polymers for this specific molecule. The development of high-performance polymers is an active area of research, but this particular compound does not appear in the surveyed literature. eneos-materials.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.